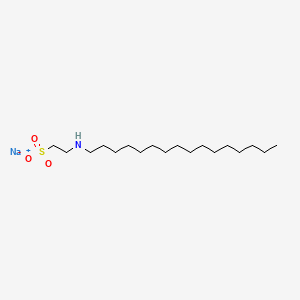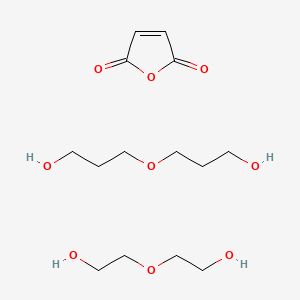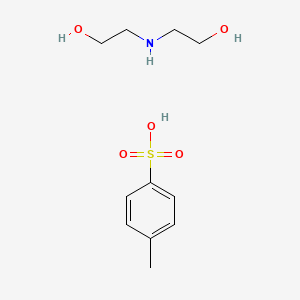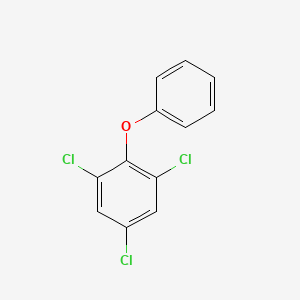
Boric acid, isooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid, isooctyl ester: is an organic compound derived from boric acid and isooctyl alcohol. It is a type of boronic ester, which is characterized by the presence of a boron atom bonded to an oxygen atom that is further bonded to an organic group. Boronic esters are known for their versatility in organic synthesis and their applications in various fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boric acid, isooctyl ester can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves the dehydration of boric acid with isooctyl alcohol under acidic conditions. The process can be represented by the following reaction:
B(OH)3+3C8H17OH→B(O-C8H17)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and isooctyl alcohol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Boric acid, isooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to boric acid and isooctyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different boronic esters.
Oxidation and Reduction: While boronic esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as an acid or base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: Boric acid and isooctyl alcohol.
Transesterification: Different boronic esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced boronic compounds.
Applications De Recherche Scientifique
Chemistry: Boric acid, isooctyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols and other functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with self-healing properties. The dynamic covalent bonds formed by boronic esters contribute to the self-healing capabilities of these materials .
Mécanisme D'action
The mechanism of action of boric acid, isooctyl ester involves the formation of reversible covalent bonds with diols and other functional groups. This property is utilized in various applications, such as enzyme inhibition and self-healing materials. The boron atom in the ester can interact with hydroxyl groups, forming stable yet reversible complexes that can undergo dynamic exchange reactions .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and as a glucose sensor.
Methylboronic acid: A simpler boronic acid used in various chemical reactions.
Vinylboronic acid: Used in polymer chemistry and as a monomer for polymerization reactions.
Uniqueness: Boric acid, isooctyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form reversible covalent bonds makes it particularly valuable in applications requiring dynamic and self-healing materials .
Propriétés
Numéro CAS |
67989-25-7 |
|---|---|
Formule moléculaire |
C8H19BO3 |
Poids moléculaire |
174.05 g/mol |
Nom IUPAC |
6-methylheptoxyboronic acid |
InChI |
InChI=1S/C8H19BO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8,10-11H,3-7H2,1-2H3 |
Clé InChI |
UDMIFBTZCOWXLV-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)









